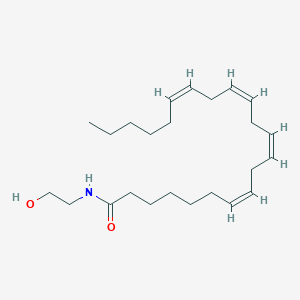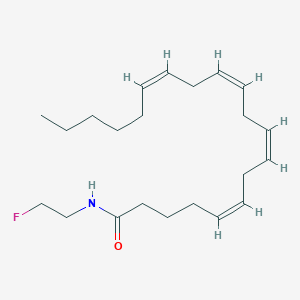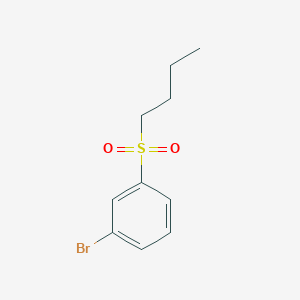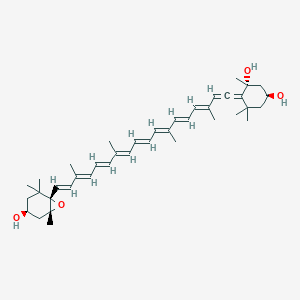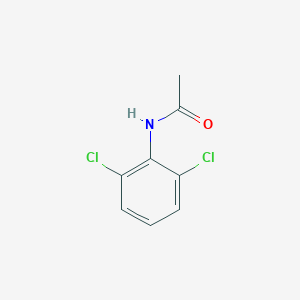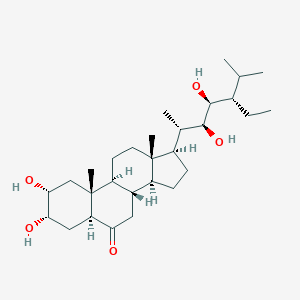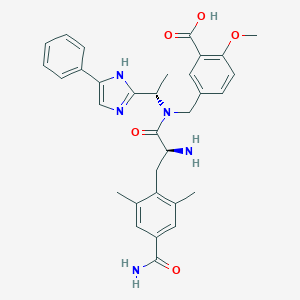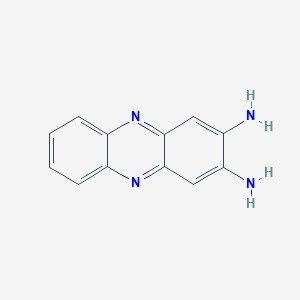
Biotin-EA
説明
Biotin-EA, also known as Biotin-Ethylamine, Biotin-EDA, or N-Biotinyl-1,2-diaminoethane, is a derivative of biotin . Biotin, also known as vitamin B7 or vitamin H, is a water-soluble B-vitamin that is involved in a wide range of metabolic processes, primarily related to the utilization of fats, carbohydrates, and amino acids .
Synthesis Analysis
This compound is widely used to label biomolecules containing carboxyl, phosphoryl, or carbonyl groups . For example, it is used for the biotinylation of nucleosides with aldehyde groups . The biotin synthetic pathway can be divided into early and late segments . The early pathway involves the synthesis of pimelate, a 7-carbon α,ω-dicarboxylic acid that contributes 7 of the 10 biotin carbon atoms . The late pathway involves the assembly of the fused rings of the cofactor .
Molecular Structure Analysis
This compound has a molecular formula of C12H22N4O2S and a molecular weight of 286.39 . Its structure consists of a tetrahydroimidizalone ring fused with a tetrahydrothiophene ring, similar to biotin . The tetrahydroimidizalone ring contains a ureido group (-NH-CO-NH-) and a valeric acid side chain, while the tetrahydrothiophene ring contains a sulfur atom .
Chemical Reactions Analysis
This compound is involved in various enzymatic reactions in the body, primarily as a coenzyme . It is involved in carboxylation reactions that add a carboxyl group (-COOH) to specific substrates . These reactions are crucial for the metabolism of fatty acids, amino acids, and gluconeogenesis (the production of glucose from non-carbohydrate sources) .
Physical and Chemical Properties Analysis
It is soluble in most organic solvents and water . It has a melting point of 172-174°C, a boiling point of 643.7±50.0 °C, a density of 1.189±0.06 g/cm3, and an acidity coefficient (pKa) of 13.90±0.40 .
科学的研究の応用
ビオチンの微生物生産
ビオチンは、カルボキシル化反応の補酵素として働き、ヒトと動物の自然な成長、発達、そして全体的な健康に不可欠な栄養素です . 合成生物学という急速に発展している分野は、ビオチンの生産のための化学合成に比べて費用対効果の高い代替手段を提供する、バイオベース製品を生産する微生物セルファクトリーの創出を可能にしました .
ビオチン生産の増強
伝統的な化学的変異誘発と高度な代謝工学の両方を通じてビオチン生産を強化するための戦略が検討されています . この包括的なレビューは、ビオチン増強のための戦略を論じるだけでなく、ビオチン生産の増強を目的とした体系的な代謝工学アプローチについての深い洞察を提供します .
代謝プロセスにおけるビオチン
ビオチンは、脂肪酸、アミノ酸、炭水化物の主要な代謝プロセスにおいて重要な補酵素として機能します . これは、ヒトの自然な成長、発達、および通常の生理機能を維持するために不可欠です .
ビオチンの治療用途
ビオチンは、急性および慢性湿疹、接触性皮膚炎、糖尿病などのさまざまな状態の治療に治療用途があります . それはまた、正常な胎児の発達にも不可欠であり、脂肪の分解を助けることで体重減少にも役割を果たしています .
ビオチン欠乏症
ビオチンの欠乏は、精神疲労、うつ病、吐き気、貧血、脱毛などの症状を引き起こす可能性があります . ヒトと哺乳類はビオチンを合成することができず、食事や腸内細菌から摂取する必要があります
作用機序
Target of Action
Biotin-EA, like biotin, primarily targets biotin-dependent enzymes, including carboxylases, decarboxylases, and transcarboxylases . These enzymes participate in various aspects of intermediary metabolism, including gluconeogenesis, fatty acid synthesis, and amino acid metabolism . By attaching a biotin tag to a small molecule and then using it to pull out the target protein, researchers are able to selectively isolate and identify the target proteins of that small molecule .
Mode of Action
This compound interacts with its targets by serving as a coenzyme in critical biochemical processes . It is involved in carboxylation, decarboxylation, and transcarboxylation reactions in biological metabolism . Biotin must be covalently attached to its cognate enzyme proteins for function and attachment is mediated by formation of an amide linkage between the biotin carboxyl group and the ε-amino group of a specific lysine residue in the conserved biotin accepting domains of the apoenzymes .
Biochemical Pathways
This compound, like biotin, is involved in several key biochemical pathways. It acts as a coenzyme in critical biochemical processes such as gluconeogenesis, fatty acid synthesis, and amino acid metabolism . These processes are essential for the central metabolism of fatty acids, amino acids, and carbohydrates .
Pharmacokinetics
The pharmacokinetics of this compound are likely similar to those of biotin. Biotin is rapidly absorbed after ingestion and exhibits peak plasma concentrations within 1 to 2 hours . Normal circulating concentrations of biotin typically range from 0.1 to 0.8 ng/mL in individuals consuming the recommended daily dose of 30 µg .
Result of Action
The action of this compound results in various sensory and motor improvements, gait abilities, and nerve excitability parameters . Therapeutically, it is used to treat a variety of conditions including acute and chronic eczema, contact dermatitis, and diabetes . Essential for normal fetal development, biotin also plays a role in weight loss by aiding in the breakdown of fats .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the ability to synthesize biotin de novo is confined to microorganisms and plants, humans and animals require substantial daily intake, primarily through dietary sources and intestinal microflora . In modern industries, biotin is widely used in various fields such as animal feed, food additives, cosmetics, diagnostics, fermentation, and biomedicine .
将来の方向性
生化学分析
Biochemical Properties
Biotin-EA plays a significant role in various metabolic reactions such as fatty acid synthesis, branched chain amino acid catabolism, and gluconeogenesis . It is also involved in the citric acid cycle, which is the process of biochemical energy generation during aerobic respiration .
Cellular Effects
This compound influences cell function by acting as a coenzyme in critical biochemical processes such as gluconeogenesis, fatty acid synthesis, and amino acid metabolism . It also plays a role in weight loss by aiding in the breakdown of fats .
Molecular Mechanism
The biosynthetic pathway for this compound can be divided into two main stages: from different substrates to pimelate moiety and from pimelate moiety to biotin . The synthesis of pimelate moiety varies in different microorganisms .
Temporal Effects in Laboratory Settings
It is known that this compound is involved in critical biochemical processes, suggesting that it may have long-term effects on cellular function .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those of fatty acids, amino acids, and carbohydrates . It interacts with various enzymes and cofactors in these pathways .
特性
IUPAC Name |
N-(2-aminoethyl)-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N4O2S/c13-5-6-14-10(17)4-2-1-3-9-11-8(7-19-9)15-12(18)16-11/h8-9,11H,1-7,13H2,(H,14,17)(H2,15,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNCJEZWKLUBUBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCN)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Biotin-EA help to confirm Keap1 as a target of electrophilic compounds in CLL cells?
A1: this compound is a modified version of ethacrynic acid (EA), an electrophilic compound, conjugated with biotin. This modification allows researchers to track the interaction of EA with cellular proteins. The study demonstrated that treating CLL cells with this compound followed by cell lysis and affinity purification using streptavidin agarose resin (which binds strongly to biotin) resulted in the isolation of Keap1 protein []. This finding confirmed that Keap1 is indeed a target of EA, providing evidence for the mechanism of Nrf2 activation by electrophilic compounds in CLL cells.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[2-(Dimethylaminomethyl)phenyl]sulfanylphenol](/img/structure/B110062.png)
